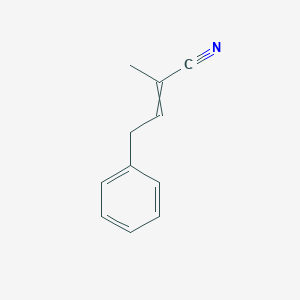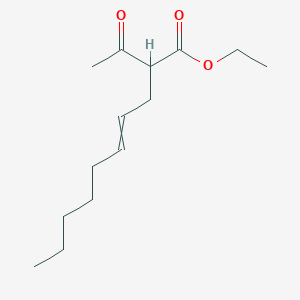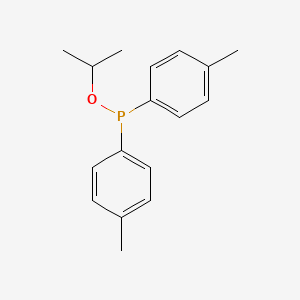
Propan-2-yl bis(4-methylphenyl)phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl bis(4-methylphenyl)phosphinite is an organophosphorus compound with the molecular formula C17H21O2P It is a phosphinite, which means it contains a phosphorus atom bonded to an oxygen atom and two aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl bis(4-methylphenyl)phosphinite can be synthesized through the reaction of potassium or sodium aryls with phosphorus compounds of the formula ROPClX, where X can be an R’O, Cl, or aryl group. The reaction is typically carried out at temperatures below 10°C to prevent the replacement of the RO group by an Ar group, which would produce a tertiary phosphine . The reaction conditions often involve the use of solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of phosphinites, including this compound, often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl bis(4-methylphenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphinites, and metal-phosphinite complexes.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl bis(4-methylphenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which propan-2-yl bis(4-methylphenyl)phosphinite exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved include the coordination sites on transition metals and the catalytic cycles in which these complexes participate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propan-2-yl bis(4-methylphenyl)phosphinite include other phosphinites such as:
- Propan-2-yl bis(4-methoxyphenyl)phosphinite
- Propan-2-yl bis(3-methylphenyl)phosphinite
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the aryl groups, which can influence its reactivity and the types of complexes it forms. This unique structure can lead to different catalytic properties and applications in various fields .
Eigenschaften
CAS-Nummer |
67103-54-2 |
|---|---|
Molekularformel |
C17H21OP |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
bis(4-methylphenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C17H21OP/c1-13(2)18-19(16-9-5-14(3)6-10-16)17-11-7-15(4)8-12-17/h5-13H,1-4H3 |
InChI-Schlüssel |
VFYATPXDBPESOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


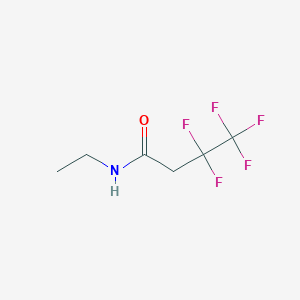
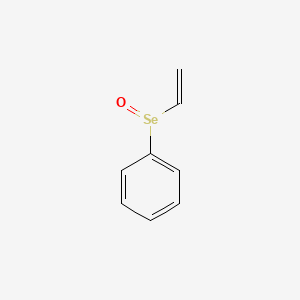
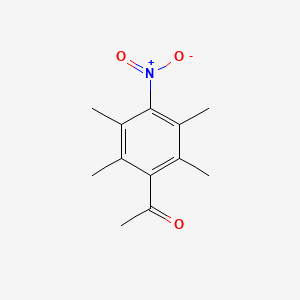
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
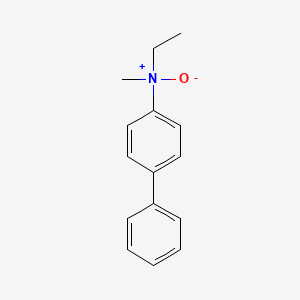

![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
